![molecular formula C17H23Cl2N3O2 B584147 5-[Bis(2-chloroethyl)amino]-1-methyl-1H-benzimidazole-2-butanoic Acid Methyl Ester CAS No. 109882-25-9](/img/structure/B584147.png)
5-[Bis(2-chloroethyl)amino]-1-methyl-1H-benzimidazole-2-butanoic Acid Methyl Ester
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Overview
Description
“5-[Bis(2-chloroethyl)amino]-1-methyl-1H-benzimidazole-2-butanoic Acid Methyl Ester” is a chemical compound with the molecular formula C17H23Cl2N3O2 . It has a molecular weight of 372.3 g/mol . The compound is also known by other names such as methyl 4-[5-[bis(2-chloroethyl)amino]-1-methylbenzimidazol-2-yl]butanoate .
Molecular Structure Analysis
The InChI code for this compound is InChI=1S/C17H23Cl2N3O2/c1-21-15-7-6-13 (22 (10-8-18)11-9-19)12-14 (15)20-16 (21)4-3-5-17 (23)24-2/h6-7,12H,3-5,8-11H2,1-2H3 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.
Physical And Chemical Properties Analysis
This compound has a number of computed properties. It has a XLogP3-AA value of 3.2, indicating its relative lipophilicity . It has 0 hydrogen bond donors and 4 hydrogen bond acceptors . The compound has 10 rotatable bonds . Its topological polar surface area is 47.4 Ų . The compound has a complexity of 394 .
Scientific Research Applications
Antitumor Activity
Derivatives of imidazole, including bis(2-chloroethyl)amino derivatives of benzimidazole, have been extensively studied for their antitumor properties. These compounds exhibit significant potential, with some having progressed past the preclinical testing stage. The structural characteristics of these derivatives make them an interesting subject in the quest for novel antitumor drugs and for synthesizing compounds with diverse biological properties (Iradyan, Stepanyan, Arsenyan, & M. Iradyan, 2009).
DNA Binding Properties
Hoechst 33258 and its analogues, which include bis-benzimidazole derivatives, are known for their strong binding affinity to the minor groove of double-stranded B-DNA. These compounds demonstrate specificity for AT-rich sequences and have been extensively used in various biological research fields such as plant cell biology for chromosome and nuclear staining, flow cytometry, and analysis of plant chromosomes. Furthermore, derivatives of Hoechst 33258 are utilized in radioprotector applications and as topoisomerase inhibitors, indicating their potential for drug design and understanding DNA sequence recognition and binding (Issar & Kakkar, 2013).
Synthetic Utilities
The synthesis of benzimidazoles and their derivatives is a significant area of research due to their biological applications. These compounds are synthesized from the condensation of o-phenylenediamines with various electrophilic reagents. The methods of synthesis and the diverse biological applications of these compounds, including their antitumor properties, are of great interest for further study and development (Ibrahim, 2011).
Mechanism of Action
Target of Action
It is known that similar compounds, such as alkylating agents, primarily target dna bases .
Mode of Action
Alkylating agents, a class of compounds to which this molecule is related, work by three different mechanisms :
Biochemical Pathways
Based on the mode of action of similar compounds, it can be inferred that the compound may affect pathways related to dna repair, dna synthesis, and rna transcription .
Pharmacokinetics
The compound’s solubility in chloroform and ethyl acetate suggests that it may have good absorption and distribution characteristics. The compound’s stability in the presence of moisture may also influence its bioavailability.
Result of Action
Based on the mode of action of similar compounds, it can be inferred that the compound may lead to dna fragmentation, prevention of dna synthesis and rna transcription, and induction of mutations .
Action Environment
The compound’s stability in the presence of moisture suggests that it may be sensitive to environmental humidity.
properties
IUPAC Name |
methyl 4-[5-[bis(2-chloroethyl)amino]-1-methylbenzimidazol-2-yl]butanoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23Cl2N3O2/c1-21-15-7-6-13(22(10-8-18)11-9-19)12-14(15)20-16(21)4-3-5-17(23)24-2/h6-7,12H,3-5,8-11H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CFNXGULFAQAFAB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=C(C=C2)N(CCCl)CCCl)N=C1CCCC(=O)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23Cl2N3O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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